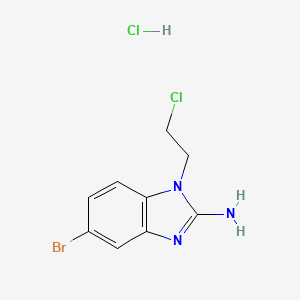

5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

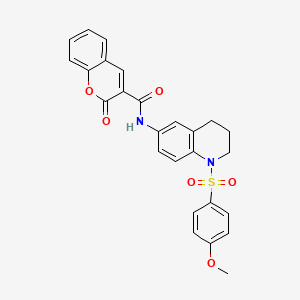

“5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2460756-54-9 . It has a molecular weight of 311.01 . The IUPAC name for this compound is 5-bromo-1-(2-chloroethyl)-1H-benzo[d]imidazol-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrClN3.ClH/c10-6-1-2-8-7 (5-6)13-9 (12)14 (8)4-3-11;/h1-2,5H,3-4H2, (H2,12,13);1H . This indicates that the compound contains a benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings .

Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, have been studied as potential corrosion inhibitors . They are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Inhibitors for Acanthamoeba Castellanii : Benzimidazole derivatives, including chloro-, bromo-, and methyl-analogues, have been synthesized and tested for their efficacy against Acanthamoeba Castellanii. These compounds exhibit potential as antiprotozoal agents, highlighting the therapeutic applications of benzimidazole derivatives in treating infections caused by protozoa (Kopanska et al., 2004).

Antimicrobial and Antifungal Agents : Novel benzimidazole compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. Certain derivatives demonstrated substantial activity, indicating their potential as effective treatments against various bacterial and fungal infections (Desai et al., 2014).

Anti-tubercular Activity : A series of benzimidazole derivatives has been synthesized and shown to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. These findings support the development of new therapeutics for tuberculosis, a major global health issue (Shingalapur et al., 2009).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : Benzimidazole derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic media. These studies provide insights into the industrial applications of such compounds in protecting metal surfaces from corrosive environments (Tang et al., 2013).

Synthesis of Halogenated Benzimidazoles

- Selective Aromatic Halogenation : Research on the synthesis of selectively dichlorinated and dibrominated benzimidazoles reveals a method for creating compounds with potential biological activity, including anticancer, antiprotozoal, and antituberculosis effects. This research underscores the versatility of benzimidazole derivatives in medicinal chemistry (Gurry et al., 2015).

Wirkmechanismus

While the specific mechanism of action for “5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride” is not mentioned in the search results, benzimidazole derivatives are known to exhibit various types of biological activity . These include analgesic, antibacterial, anticancer, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Zukünftige Richtungen

Benzimidazole derivatives, including “5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of new synthetic routes and the exploration of their potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN3.ClH/c10-6-1-2-8-7(5-6)13-9(12)14(8)4-3-11;/h1-2,5H,3-4H2,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKGEMSEYSHJSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N2CCCl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2830773.png)

![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)

![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2830777.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2830779.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2830781.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)

![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830793.png)